![molecular formula C19H34N2O5 B14890458 tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)
tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate is a compound that features a tert-butyl ester and a Boc-protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate, can be achieved through various methods. One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . Another method is the Steglich Esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for the smooth progression of Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for esterification reactions . Oxalyl chloride is used for the mild deprotection of the N-Boc group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the deprotection of the N-Boc group using oxalyl chloride results in the formation of the free amine .
Aplicaciones Científicas De Investigación
tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate involves the protection and deprotection of functional groups. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. The deprotection process, often using oxalyl chloride, allows for the selective removal of the Boc group, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl esters: Commonly used in organic synthesis for the protection of carboxylic acids.
Uniqueness
tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate is unique due to its combination of a tert-butyl ester and a Boc-protected amino group, making it highly versatile in synthetic organic chemistry. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H34N2O5 |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
tert-butyl (2S)-4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoate |
InChI |
InChI=1S/C19H34N2O5/c1-12(2)9-14(16(23)25-18(3,4)5)21-11-13(10-15(21)22)20-17(24)26-19(6,7)8/h12-14H,9-11H2,1-8H3,(H,20,24)/t13?,14-/m0/s1 |
Clave InChI |
ZFHSQMVHWXQQLY-KZUDCZAMSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)OC(C)(C)C)N1CC(CC1=O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)OC(C)(C)C)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



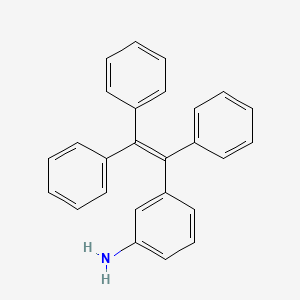
![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)
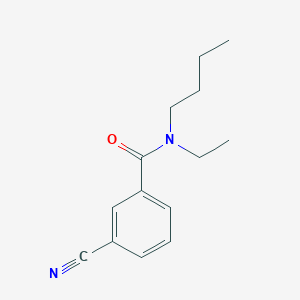
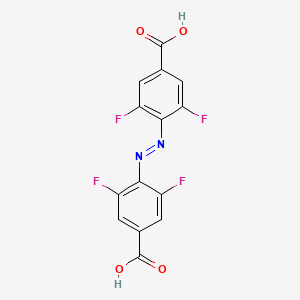
![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)

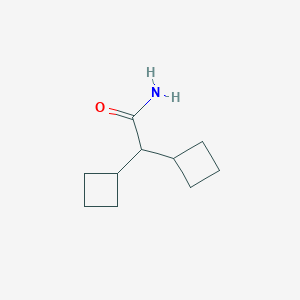
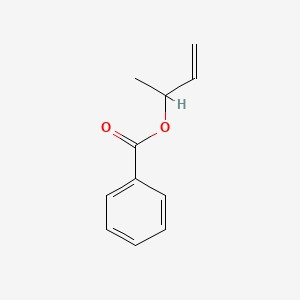
![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
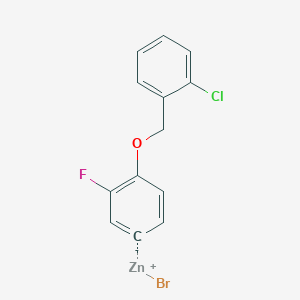
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)

![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)
